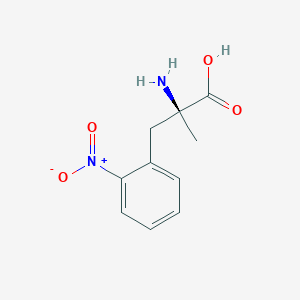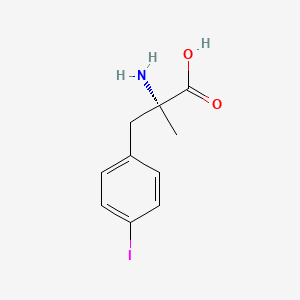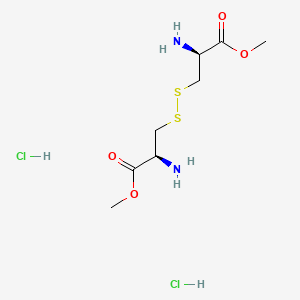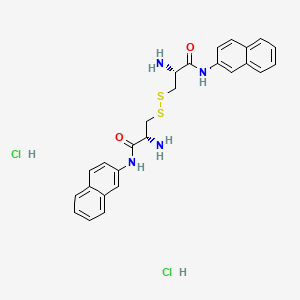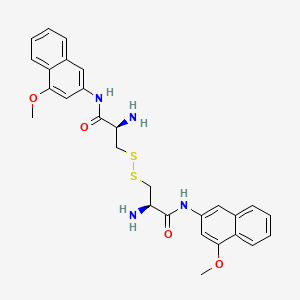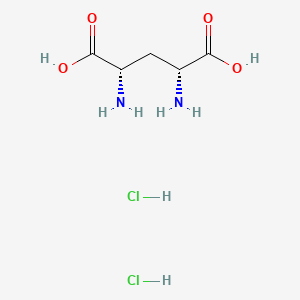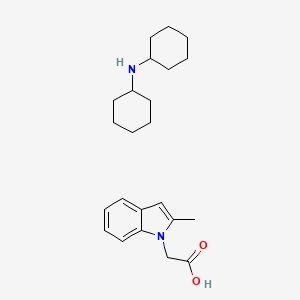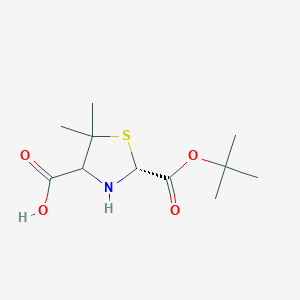
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
“Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is a synthetic peptide with the CAS Number: 1000164-43-1 . It has a molecular weight of 510.59 . The IUPAC name for this compound is (4S)-3-((2S)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .
Synthesis Analysis
The method of choice for producing synthetic peptides like “Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is solid-phase peptide synthesis . This method involves the use of coupling reagents, linkers, and resins .Molecular Structure Analysis
The InChI code for this compound is 1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” are part of the solid-phase peptide synthesis process . This process involves a series of coupling and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pseudo-prolines as a protection technique in peptide synthesis : Pseudo-prolines (psi Pro) are used as a temporary protection technique for serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). These novel building blocks help solubilize otherwise sparingly or completely insoluble peptides and prevent peptide aggregation and beta-sheet formation, thereby facilitating the synthesis of large peptides (Mutter et al., 1995).
Self-assembly of Fmoc variants of threonine and serine : Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH demonstrate self-assembly, forming structures with morphological transitions at the supramolecular level under different concentration and temperature conditions. This finding is significant for the design of novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Synthesis of phosphotyrosyl-containing peptides : Fmoc-Tyr(PO3tBu2)-OH is used in the efficient preparation of Tyr(P)-containing peptides in Fmoc/solid-phase synthesis. This method is applicable for the synthesis of phosphorylated forms of physiological peptides and has been used to study the local specificity determinants of T-cell protein tyrosine phosphatase (Perich, Ruzzene, Pinna, & Reynolds, 2009).
Racemization studies in peptide synthesis : High levels of racemization of Fmoc-Ser(tBu)-OH have been observed during automated stepwise solid-phase peptide synthesis. Protocols involving collidine as the tertiary base in the coupling reagent enabled incorporation of serine with minimal racemization, providing insights into more effective peptide synthesis methods (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYPUYQFPFOKS-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





